molecular formula C15H22O10 B14275605 Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate CAS No. 130570-51-3

Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate

Cat. No.: B14275605
CAS No.: 130570-51-3
M. Wt: 362.33 g/mol
InChI Key: XMEOPNMHZNURSK-UHFFFAOYSA-N
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Description

Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate is a chemical compound with a complex structure that includes both acetic acid and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate typically involves the esterification of 4-(dihydroxymethyl)-2,6-dimethoxyphenol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate involves its interaction with various molecular targets and pathways. The compound’s hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid;[4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate
  • Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] propionate

Uniqueness

Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Properties

CAS No.

130570-51-3

Molecular Formula

C15H22O10

Molecular Weight

362.33 g/mol

IUPAC Name

acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C11H14O6.2C2H4O2/c1-6(12)17-10-8(15-2)4-7(11(13)14)5-9(10)16-3;2*1-2(3)4/h4-5,11,13-14H,1-3H3;2*1H3,(H,3,4)

InChI Key

XMEOPNMHZNURSK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)OC1=C(C=C(C=C1OC)C(O)O)OC

Origin of Product

United States

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